molecular formula C15H21N3O2 B6723646 N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine

Cat. No.: B6723646
M. Wt: 275.35 g/mol
InChI Key: FSADATKPVRWBLC-UHFFFAOYSA-N
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Description

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazole ring fused with a piperidine moiety, which contributes to its distinctive properties.

Properties

IUPAC Name

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-19-11-15(6-8-16-9-7-15)10-17-14-18-12-4-2-3-5-13(12)20-14/h2-5,16H,6-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSADATKPVRWBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCNCC1)CNC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine typically involves multiple steps, starting with the preparation of the benzoxazole core. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. The piperidine moiety is introduced via nucleophilic substitution reactions, where the methoxymethyl group is attached to the piperidine ring using methoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and solvent systems used during the synthesis. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other suitable catalysts.

    Substitution: Nucleophilic substitution reactions are common, where the methoxymethyl group can be replaced with other functional groups using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium azide or thiols in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine
  • N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-1,3-benzothiazol-2-amine

Uniqueness

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine stands out due to its unique combination of a benzoxazole ring and a piperidine moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

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